1-(Quinolin-6-yl)ethane-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-quinolin-6-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQWIGYDPOMOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(CN)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089346-08-6 | |
| Record name | 1-(quinolin-6-yl)ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of the Quinoline Scaffold in Contemporary Organic Chemistry
The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a nitrogen atom, is a cornerstone in modern organic and medicinal chemistry. frontiersin.orgnih.gov Its prevalence stems from its fascinating pharmacological properties and its value as a synthetic building block. frontiersin.orgnih.gov The quinoline nucleus is a common feature in a wide array of natural products and has been integral to the design of numerous commercialized drugs with applications ranging from anticancer to antiviral agents. nih.govresearchgate.net
The chemical versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the electronic and steric properties of its derivatives. frontiersin.orgnih.gov This adaptability is crucial for creating a diverse chemical space for drug discovery and for the synthesis of ligands in organometallic catalysis. researchgate.net Researchers continuously explore new synthetic methodologies, including environmentally friendly and efficient techniques like microwave-assisted synthesis and metal nanoparticle-catalyzed reactions, to produce novel quinoline derivatives with enhanced yields and specific functionalities. nih.gov The ability to undergo both electrophilic and nucleophilic substitution reactions further cements its role as a privileged scaffold in the synthesis of complex molecules. frontiersin.org
Role of the Ethane 1,2 Diamine Moiety in Ligand Design and Synthetic Methodologies
The ethane-1,2-diamine (often abbreviated as 'en') moiety is a fundamental building block in coordination chemistry and organic synthesis. atamanchemicals.com It is a classic example of a bidentate chelating ligand, meaning it can bind to a central metal atom at two points through its two nitrogen atoms. tardigrade.inshaalaa.com This chelation effect significantly enhances the stability of the resulting metal complexes.
The 'en' ligand is widely used in the preparation of coordination compounds and plays a crucial role in catalysis. atamanchemicals.comwikipedia.org For instance, salen ligands, which are derived from the condensation of salicylaldehydes and ethane-1,2-diamine, are used in various catalytic processes. wikipedia.org In synthetic methodologies, the primary amine groups of ethane-1,2-diamine are reactive nucleophiles, participating in reactions such as nucleophilic substitution and condensation to form a wide range of derivatives. researchgate.net Its ability to act as a strong field ligand allows it to displace weaker ligands in metal complexes, a property that is harnessed in the synthesis of specific coordination compounds.
Structural Context and Relevance Within Quinolyl Alkyl Diamine Architectures
Precursor Synthesis and Reactant Selection
The successful synthesis of the target diamine is highly dependent on the careful preparation and selection of its precursors. This often involves the strategic functionalization of the quinoline ring and the choice of an appropriate diamine source.
Amination Reactions Involving Substituted Chloroquinolines and Ethylenediamine (B42938)
A common and direct approach to synthesizing quinolyl diamines involves the nucleophilic substitution of a chloro-substituted quinoline with a diamine, such as ethylenediamine. This method is particularly effective when the chlorine atom is positioned at an activated position of the quinoline ring, such as the 4-position.
For instance, the reaction of 4,7-dichloroquinoline (B193633) with an excess of ethylenediamine can be heated to produce N-(7-chloroquinolin-4-yl)ethane-1,2-diamine. nih.gov In a typical procedure, a mixture of 4,7-dichloroquinoline and ethylenediamine is heated, often in a stepwise manner, first to a moderate temperature (e.g., 80°C) and then to a higher temperature (e.g., 120°C) for several hours. nih.gov This process yields the desired product after workup, which typically involves pouring the reaction mixture into iced water to precipitate the product, followed by filtration and washing. nih.gov The use of a large excess of ethylenediamine serves as both the reactant and the solvent.
Similarly, other substituted chloroquinolines can be employed to generate a variety of quinolyl diamine derivatives. The reactivity of the chloroquinoline is a key factor, with positions activated by the ring nitrogen being more susceptible to nucleophilic attack.
Table 1: Synthesis of Quinolyl Diamines via Amination of Chloroquinolines
| Chloroquinoline Precursor | Diamine | Reaction Conditions | Product | Yield | Reference |
| 4,7-Dichloroquinoline | Ethylenediamine | 80°C for 1h, then 120°C for 6h | N-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | 93% | nih.gov |
| 4,7-Dichloroquinoline | 1,4-Diaminobutane | Microwave (300W), 95°C for 1h | N-(7-Chloroquinolin-4-yl)butane-1,4-diamine | 86% | nih.gov |
General Methodologies for Quinoline Ring Functionalization Prior to Diamine Attachment
In many cases, the desired quinoline precursor is not commercially available and must be synthesized. A variety of classical and modern organic reactions can be employed to construct and functionalize the quinoline ring system before the introduction of the diamine moiety.
One of the most well-known methods for quinoline synthesis is the Pfitzinger reaction . This reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For example, 5-substituted isatins can react with pyruvic acid in aqueous potassium hydroxide (B78521) to yield 6-substituted quinoline-2,4-dicarboxylic acids. nih.gov Subsequent selective decarboxylation, often achieved by heating in a high-boiling solvent like nitrobenzene, can provide the corresponding 6-substituted-4-quinolinecarboxylic acid. nih.gov This carboxylic acid can then be converted to other functional groups, such as an amino group, which can then be further elaborated to attach the diamine side chain.
Another versatile method is the Vilsmeier-Haack reaction , which can be used to introduce a formyl group onto an activated quinoline ring. This formyl group can then serve as a handle for further transformations. For example, a four-step synthesis route involving acetylation, the Vilsmeier-Haack reaction, ortho-nucleophilic substitution, and finally nucleophilic addition has been reported for the synthesis of certain quinoline-based compounds. researchgate.net
Direct Synthetic Protocols for this compound
While the specific synthesis of this compound is not extensively detailed in the provided search results, a general and plausible approach can be inferred from the synthesis of related compounds. A direct synthesis would likely involve the reaction of 6-aminoquinoline (B144246) with a suitably activated two-carbon unit bearing a protected or latent second amino group.
Alternatively, a more common strategy would be the reduction of an intermediate containing a nitro or cyano group at the appropriate position. For example, one could envision the synthesis of 6-nitroquinoline, followed by a reaction to introduce a two-carbon chain at the desired position, and finally, a reduction of the nitro group to an amine and another functional group on the side chain to the second amine.
Derivatization and Functionalization of the this compound Core and its Analogues
The 1,2-diamine moiety in this compound and its analogs is a versatile functional group that can undergo a variety of chemical transformations to produce a wide range of derivatives with potentially new and interesting properties.
Formation of Schiff Bases and Imines
One of the most common derivatizations of primary amines is their condensation with aldehydes or ketones to form Schiff bases or imines. This reaction is typically carried out by refluxing the diamine and the carbonyl compound in a suitable solvent, often with acid or base catalysis.
The formation of Schiff bases from quinolyl diamines is a valuable method for creating more complex ligands. For example, the reaction of N-(7-chloroquinolin-4-yl)ethane-1,2-diamine with various aldehydes or ketones would lead to the formation of the corresponding Schiff base derivatives. These Schiff bases can then be used as ligands for the synthesis of metal complexes or as intermediates for further synthetic transformations. The imine bond can also be reduced to a secondary amine, providing another route to functionalized quinolyl diamines.
A general procedure for the synthesis of related compounds involved the reaction of a 4-amino-7-chloroquinoline building block with an appropriate carbonyl-containing compound, leading to the formation of acylsemicarbazides. nih.gov While not a direct Schiff base formation, this reaction highlights the reactivity of the amino group on the quinoline scaffold towards carbonyl compounds. nih.gov
Conjugation Strategies via Click Chemistry and other Coupling Reactions
The ethane-1,2-diamine side chain is an ideal anchor for conjugating the quinoline core to other molecules or scaffolds using high-efficiency reactions. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and other classical coupling reactions are prominent strategies.
Click Chemistry: The CuAAC reaction, which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, is a prime example of click chemistry due to its high yield, specificity, and biocompatibility. nih.govresearchgate.netsmolecule.com A quinolyl diamine can be readily derivatized into an alkyne- or azide-containing partner for subsequent conjugation.
A representative synthetic pathway involves the initial synthesis of a quinolyl diamine, such as N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine, by reacting 4,7-dichloroquinoline with excess ethylenediamine. nih.gov One of the amino groups of the side chain is then selectively functionalized with an alkyne-containing moiety. For instance, reaction with chloropent-1-yne introduces a terminal alkyne. This alkyne-functionalized quinoline can then be "clicked" with an azide-bearing molecule in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form the desired triazole-linked conjugate.
Other Coupling Reactions: Beyond click chemistry, the nucleophilic amine groups of the diamine side chain can participate in various other coupling reactions. For example, N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine can react as a nucleophile with electrophilic partners. One such reaction is the coupling with substituted cyanuric chloride, where the diamine displaces a chlorine atom on the triazine ring to form a stable C-N bond, linking the quinoline moiety to the triazine core. Another example is the reaction with 1,3,4-oxadiazole-2-ones, where the terminal amine of the diamine side chain attacks the carbonyl group, leading to a ring-opening and the formation of complex acylsemicarbazide derivatives. nih.gov
These conjugation methods are summarized in the table below.
| Reaction Type | Functional Groups | Key Reagents | Resulting Linkage | Example Reference |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | CuSO₄, Sodium Ascorbate | 1,4-disubstituted 1,2,3-Triazole | |
| Nucleophilic Substitution | Amine + Cyanuric Chloride | Base (e.g., Na₂CO₃) | Amino-s-triazine | |
| Nucleophilic Acyl Substitution / Ring Opening | Amine + 1,3,4-Oxadiazol-2-one | Ethanol (B145695), Heat | Acylsemicarbazide | nih.gov |
Regioselective Modifications of the Ethane-1,2-diamine Side Chain
A key synthetic challenge when working with this compound is achieving regioselective functionalization—modifying one of the two amine groups while leaving the other untouched. The two amine groups, one primary (-NH₂) and one secondary (-NH-), possess different steric environments and nucleophilicities, which can be exploited to control reactivity.
N-Alkylation and N-Acylation: The amino groups can readily participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides. Regioselectivity can often be achieved by controlling the stoichiometry of the electrophile. For example, the selective N-alkylation of one amine group in N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine was accomplished using chloropent-1-yne in the presence of a base like K₂CO₃. This reaction preferentially occurs at the more accessible and often more nucleophilic primary amine, installing the alkyne handle required for subsequent click chemistry.
Control through Steric Hindrance and Nucleophilicity: In an unsubstituted ethane-1,2-diamine side chain, both amino groups are primary. However, once one amine has been functionalized, the remaining amine is now secondary and more sterically hindered. This difference allows for selective reactions. For instance, in the synthesis of s-triazine derivatives, the initial reaction of N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine with cyanuric chloride proceeds selectively at the terminal primary amine, which is less sterically encumbered than the secondary amine adjacent to the quinoline ring.
Directed Radical Translocation: Advanced methods for regioselective functionalization of side chains on nitrogen heterocycles are also being developed. For instance, a sulfamide-directed 1,6-radical translocation has been reported for the regioselective amination at the γ-C-H position of the side chain of 2-alkyl azacycles, providing a route to 1,3-diamines. While not yet applied directly to quinolyl diamines, such strategies highlight the ongoing development of sophisticated tools for precise, site-selective modifications of complex molecules.
The ability to regioselectively modify the ethane-1,2-diamine side chain is crucial for building well-defined molecular architectures and conjugates, enabling the systematic exploration of structure-activity relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, a complete map of the atomic connectivity and chemical environment can be constructed.
The ¹H NMR spectrum of this compound provides a wealth of information. The signals can be divided into two main regions: the aromatic region, corresponding to the quinoline ring protons, and the aliphatic region, for the ethane-1,2-diamine side chain.
The quinoline ring system typically displays a set of distinct signals for its seven protons. Protons on the pyridine (B92270) ring (H-2, H-3, H-4) often show characteristic coupling patterns. For instance, H-2 appears as a doublet of doublets due to coupling with H-3 and H-4. The protons on the benzene (B151609) ring (H-5, H-7, H-8) also exhibit predictable splitting based on their positions relative to each other and the substituent at C-6. Due to the electron-withdrawing nature of the quinoline nitrogen, protons closer to it, such as H-2 and H-8, are generally shifted downfield.
The aliphatic side chain introduces signals for the methine proton (-CH) and the methylene (B1212753) protons (-CH₂), as well as the amine protons (-NH₂). The methine proton, being at a chiral center and adjacent to both the aromatic ring and an amine group, would likely appear as a triplet or a more complex multiplet. The diastereotopic protons of the adjacent methylene group would show complex splitting patterns due to both geminal and vicinal coupling. The amine protons often appear as broad singlets, and their chemical shift can be concentration-dependent and affected by the solvent.
Table 1: Predicted ¹H NMR Signal Assignments for this compound Predicted chemical shifts (δ) are relative to TMS and may vary based on solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 |
| H-3 | 7.3 - 7.5 | dd | J = 8.2, 4.2 |
| H-4 | 8.0 - 8.2 | dd | J = 8.2, 1.7 |
| H-5 | 7.8 - 8.0 | d | J = 8.8 |
| H-7 | 7.6 - 7.8 | dd | J = 8.8, 2.1 |
| H-8 | 8.1 - 8.3 | d | J = 2.1 |
| -CH (Side Chain) | 4.0 - 4.3 | t | J = 6.5 |
| -CH₂ (Side Chain) | 2.9 - 3.2 | m | - |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. This compound has 11 distinct carbon signals: nine for the quinoline ring and two for the ethylenediamine side chain.
The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the substitution pattern. Carbons adjacent to the nitrogen (C-2 and C-8a) are typically found at higher chemical shifts (downfield). The carbon atom bearing the substituent, C-6, will also show a characteristic shift. In many quinoline derivatives, the carbon signals appear in predictable ranges, allowing for confident assignment. nih.gov
The aliphatic carbons of the side chain, the methine (-CH) and methylene (-CH₂), will appear in the upfield region of the spectrum, typically between 40 and 60 ppm.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound Predicted chemical shifts (δ) are relative to TMS.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 138 - 140 |
| C-7 | 125 - 127 |
| C-8 | 130 - 132 |
| C-8a | 147 - 149 |
| -CH (Side Chain) | 55 - 60 |
While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons, such as H-2 with H-3, H-3 with H-4, and H-7 with H-8 on the quinoline ring. Crucially, it would also establish the connectivity within the ethane-1,2-diamine side chain by showing a correlation between the methine proton and the adjacent methylene protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation). It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is key for connecting different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds away. For this compound, the most critical HMBC correlation would be from the methine proton of the side chain to the C-6 carbon of the quinoline ring, confirming the point of attachment. Other important correlations would exist between the quinoline protons and adjacent carbons, further validating the ring structure. researchgate.netnih.gov
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be characterized by several key absorption bands:
N-H Stretching : The primary amine (-NH₂) groups would give rise to two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region.
C-H Stretching : Aromatic C-H stretching vibrations from the quinoline ring would appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethylenediamine side chain would be observed just below 3000 cm⁻¹.
C=C and C=N Stretching : The aromatic quinoline ring would show a series of sharp absorption bands in the 1450-1620 cm⁻¹ region, characteristic of C=C and C=N bond vibrations.
N-H Bending : The scissoring vibration of the primary amine groups would result in a band around 1590-1650 cm⁻¹, which may overlap with the aromatic ring stretching bands.
Table 3: Typical IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 |
| C-H Stretch (Aromatic) | Quinoline Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethane (B1197151) Side Chain | 2850 - 2960 |
| C=C, C=N Stretch | Quinoline Ring | 1450 - 1620 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring is a strong chromophore. Its UV-Vis spectrum is characterized by multiple absorption bands corresponding to π → π* transitions. researchgate.net The exact position and intensity of these bands can be influenced by the solvent and the nature of substituents on the ring. The spectrum of quinoline itself typically shows two or three main absorption bands, often between 270 nm and 320 nm. The attachment of the ethylenediamine side chain at the 6-position is expected to cause a slight shift (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted quinoline.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
For this compound (molecular formula C₁₁H₁₃N₃), the molecular weight is 187.24 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by measuring the exact mass of the molecular ion ([M+H]⁺) to a high degree of precision (e.g., calculated for [C₁₁H₁₄N₃]⁺: 188.1182, found: 188.118x). nih.gov
Electron ionization (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Plausible fragmentation pathways for this compound would include:
Cleavage of the C-C bond in the side chain : A primary fragmentation would likely be the benzylic cleavage between the methine carbon and the quinoline ring, or between the two carbons of the ethane chain.
Loss of amine groups : Loss of ammonia (B1221849) (NH₃) or parts of the diamine chain (e.g., CH₂NH₂) is a common pathway for such compounds. A significant fragment ion would be expected at m/z 157, corresponding to the loss of the CH₂NH₂ radical.
Fragmentation of the quinoline ring : Subsequent fragmentation could involve the characteristic loss of HCN (27 Da) from the quinoline ring itself, a known fragmentation pattern for quinolines. nist.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 188 | [M+H]⁺ | Protonated Molecular Ion |
| 171 | [M-NH₂]⁺ | Loss of an amino radical |
| 157 | [M-CH₂NH₂]⁺ | Cleavage of C-C bond in side chain |
| 143 | [C₁₀H₉N]⁺ | Loss of the entire ethylenediamine side chain |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering definitive proof of a molecule's solid-state structure. For complex organic molecules such as quinoline derivatives, this technique is crucial for confirming stereochemistry, conformation, and intermolecular interactions.
A notable example is the structural elucidation of N,N'-Bis[(2-chloro-6-methylquinolin-3-yl)methylidene]ethane-1,2-diamine, a Schiff base derivative. nih.govnih.gov The analysis revealed that the molecule lies on an inversion center and adopts an extended trans conformation. nih.govnih.gov In the crystal lattice, molecules are linked into chains along the nih.gov direction through weak C-H···Cl interactions. nih.govnih.gov The detailed crystallographic data for this derivative are summarized in the table below.
Interactive Table: Crystallographic Data for N,N'-Bis[(2-chloro-6-methylquinolin-3-yl)methylidene]ethane-1,2-diamine nih.gov
| Parameter | Value |
| Chemical Formula | C₂₄H₂₀Cl₂N₄ |
| Formula Weight | 435.34 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.4088 (8) |
| b (Å) | 7.2008 (11) |
| c (Å) | 16.9383 (18) |
| α (°) | 84.236 (11) |
| β (°) | 87.924 (12) |
| γ (°) | 78.698 (14) |
| Volume (ų) | 524.57 (14) |
| Z | 1 |
| Radiation | Cu Kα |
| Temperature (K) | 295 |
The refinement of the structure was performed on F², and the primary atom site locations were determined using structure-invariant direct methods. nih.gov Such detailed structural reports are vital for understanding how molecular architecture influences the material's bulk properties and for designing new compounds with specific functionalities. nih.govresearchgate.net Studies on other quinoline-based metal complexes have similarly used single-crystal X-ray diffraction to determine coordination geometries, which can range from tetrahedral to distorted trigonal-bipyramidal, and to analyze complex supramolecular features like C—H⋯Cl and C—H⋯π interactions that stabilize the crystal packing. nih.govnih.goviucr.org
Elemental Analysis for Stoichiometric Composition
Elemental analysis, typically Carbon, Hydrogen, and Nitrogen (CHN) analysis, is a fundamental technique used to determine the mass percentages of elements in a compound. This method serves as a crucial check for the purity and stoichiometric composition of a synthesized molecule. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed chemical formula.
For the parent compound, this compound, with the molecular formula C₁₁H₁₃N₃, the theoretical elemental composition can be calculated from its molecular weight of 187.24 g/mol . smolecule.com
Interactive Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 70.57 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.99 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 22.44 |
| Total | 187.246 | 100.00 |
In practice, synthesized quinoline derivatives are routinely characterized by elemental analysis to confirm their identity. researchgate.netresearchgate.net For instance, the analysis of a quinoline-thiadiazoline derivative with the formula C₂₁H₁₇BrN₄O₂S was reported with the following results:
Interactive Table: Example Elemental Analysis of a Quinoline Derivative (C₂₁H₁₇BrN₄O₂S) researchgate.net
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 51.36 | 51.49 |
| Hydrogen (H) | 3.18 | 3.09 |
| Nitrogen (N) | 9.46 | 9.18 |
| Sulfur (S) | 7.22 | 7.42 |
The close correlation between the calculated and experimentally found values in this example demonstrates the successful synthesis and purity of the target compound. This analytical step is a standard and essential component in the characterization of new chemical entities. uomphysics.netresearchgate.net
Coordination Chemistry and Metal Complexation of 1 Quinolin 6 Yl Ethane 1,2 Diamine As a Ligand
Ligand Design Principles and Chelation Modes
The design of 1-(Quinolin-6-yl)ethane-1,2-diamine as a ligand is predicated on the synergistic interplay between its constituent parts. The ethane-1,2-diamine fragment provides a classic bidentate chelating unit, while the quinoline (B57606) ring introduces steric bulk, electronic tunability, and an additional potential coordination site.
The ethane-1,2-diamine (en) portion of the ligand is a well-established and powerful bidentate chelating agent in coordination chemistry. It coordinates to a metal center through the lone pairs of electrons on its two nitrogen atoms. This coordination results in the formation of a highly stable five-membered chelate ring. libretexts.org The stability of this ring is a manifestation of the "chelate effect," a thermodynamic principle that favors the formation of complexes with polydentate ligands over those with an equivalent number of monodentate ligands. This enhanced stability is primarily due to a favorable increase in entropy upon displacement of monodentate ligands (like water) by a single bidentate ligand. pvpcollegepatoda.org
The geometry of the resulting metal-diamine chelate ring is typically a gauche conformation, which minimizes steric strain. This bidentate coordination is a primary driving force in the formation of complexes with this compound analogues, dictating the initial and strongest interaction with the metal ion.
The nitrogen atom within the quinoline ring of this compound presents a potential secondary coordination site. Quinoline and its derivatives are widely utilized as ligands in coordination chemistry, where the nitrogen atom can effectively coordinate to a metal ion. researchgate.netnih.gov In the context of this specific ligand, the quinoline nitrogen can participate in coordination in several ways. It can act as a simple monodentate donor, or more significantly, it can coordinate in concert with the diamine moiety to form a larger chelate ring, rendering the entire molecule a tridentate ligand.
The propensity of the quinoline nitrogen to coordinate is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic environment imposed by the rest of the ligand and any co-ligands. researchgate.net For instance, in some complexes, the quinoline nitrogen may remain uncoordinated due to steric hindrance or unfavorable ring strain in the resulting chelate. However, its availability as a coordination site is a key feature of the ligand's design, offering the potential for forming highly stable and rigid coordination spheres around a metal center.
Synthesis of Transition Metal Complexes with this compound Analogues
The synthesis of transition metal complexes with ligands analogous to this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of metal precursor and reaction conditions can be tailored to favor the formation of specific coordination geometries and oxidation states.
The synthesis of Ruthenium(II) and Osmium(II) arene complexes often utilizes dimeric metal-arene precursors of the general formula [{M(η⁶-arene)Cl₂}₂], where M is Ru or Os, and the arene is frequently p-cymene or benzene (B151609). nih.govnih.gov These dimers react with two equivalents of a chelating ligand, such as a this compound analogue, to yield monomeric "piano-stool" complexes of the type [(η⁶-arene)M(L)Cl]⁺. researchgate.net
The reaction typically proceeds via the cleavage of the chloride bridges in the dimeric precursor by the incoming ligand. The bidentate nature of the diamine moiety facilitates the displacement of one of the chloride ligands from the metal's coordination sphere. The quinoline nitrogen may or may not coordinate depending on the specific ligand structure and reaction conditions.
Table 1: Representative Ruthenium(II) and Osmium(II) Arene Complexes with Analogous Ligands
| Metal (M) | Arene | Ligand (L) | Complex Formula | Reference |
| Ru(II) | p-cymene | Indolo[3,2-c]quinoline derivative | [(η⁶-p-cymene)Ru(L)Cl]Cl | nih.gov |
| Os(II) | p-cymene | Indolo[3,2-c]quinoline derivative | [(η⁶-p-cymene)Os(L)Cl]Cl | nih.gov |
| Ru(II) | p-cymene | 2-pyridylquinoline derivative | [Ru(bpy)₂(L)]²⁺ | mdpi.com |
| Os(II) | p-cymene | 2-pyridylquinoline derivative | [Os(bpy)₂(L)]²⁺ | mdpi.com |
The synthesis of Iridium(III) complexes with ligands analogous to this compound often starts from a cyclometalated iridium(III) chloride-bridged dimer, such as [{Ir(C^N)₂Cl}₂], where C^N represents a cyclometalating ligand like 2-phenylpyridine (ppy) or benzo[h]quinoline (bhq). researchgate.netnih.govrsc.org This dimer is then reacted with the desired ancillary ligand (L), which can be a quinoline-diamine derivative.
This reaction results in the cleavage of the chloride bridge and the coordination of the ancillary ligand to the iridium center, forming a cationic complex of the type [Ir(C^N)₂(L)]⁺. nih.gov The diamine moiety of the ligand typically acts as the primary coordination site. The quinoline nitrogen can also coordinate, leading to a tridentate binding mode if sterically feasible.
Table 2: Representative Iridium(III) Complexes with Analogous Ligands
| Cyclometalating Ligand (C^N) | Ancillary Ligand (L) | Complex Formula | Reference |
| 2-phenylpyridine (ppy) | 2-methyl-3-{(E)-[(quinolin-2-yl)methylidene]amino}quinazolin-4(3H)-one | [Ir(ppy)₂((mqmaq))]⁺ | researchgate.net |
| benzo[h]quinoline (bhq) | 2-methyl-3-{(E)-[(quinolin-2-yl)methylidene]amino}quinazolin-4(3H)-one | [Ir(bhq)₂((mqmaq))]⁺ | researchgate.net |
| 2-phenylisoquinoline (2pq) | 5,7-dihalo-8-hydroxylquinoline | [Ir(1a)(2pq)₂] | rsc.org |
The synthesis of Iron(II) complexes with diamine and quinoline-containing ligands is typically achieved by reacting an iron(II) salt, such as iron(II) chloride or iron(II) bromide, with the ligand in a suitable solvent under an inert atmosphere to prevent oxidation of the iron(II) center. nih.govnsf.gov The stoichiometry of the reaction can be controlled to produce complexes with different ligand-to-metal ratios.
For instance, the reaction of an iron(II) halide with two equivalents of a bidentate quinoline-carboxylate ligand has been shown to yield anionic complexes of the type Na[Fe(L)₂X] (X = Cl, Br). nih.gov With a this compound analogue, one would expect the formation of neutral or cationic complexes, such as [Fe(L)₂]²⁺ or [Fe(L)Cl₂], depending on the reaction conditions and the counterions present. The coordination is primarily through the nitrogen atoms of the diamine and potentially the quinoline ring. nsf.govmdpi.com
Table 3: Representative Iron(II) Complexes with Analogous Ligands
| Iron(II) Precursor | Ligand (L) | Complex Formula | Reference |
| FeCl₂ | Quinaldate (qn) | Na[Fe(qn)₂Cl]·DMF | nih.gov |
| FeBr₂ | Quinaldate (qn) | Na[Fe(qn)₂Br]·DMF | nih.gov |
| Fe(OTf)₂ | Quinaldate (qn) | [Fe₃(qn)₆(DMF)₂] | nih.gov |
| FeCl₂ | Amino-pyridine derivative | [{2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N}FeCl₂]₂ | nsf.gov |
Cobalt(II), Nickel(II), Copper(II), and Zinc(II) Complexes
The ligand this compound is a bidentate chelating agent, capable of coordinating to a metal center through the nitrogen atom of the quinoline ring and one of the nitrogen atoms of the ethylenediamine (B42938) moiety, forming a stable five-membered chelate ring. The formation of complexes with first-row transition metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II) is highly anticipated due to the strong affinity of these metal ions for nitrogen-donor ligands.
The synthesis of these complexes would typically involve the reaction of a soluble salt of the respective metal (e.g., chlorides, nitrates, or perchlorates) with the ligand in a suitable solvent like ethanol (B145695) or methanol. The stoichiometry of the resulting complexes, such as [MLCl₂], [ML₂(H₂O)₂]²⁺, or [ML₃]²⁺ (where L is the diamine ligand), would depend on the molar ratio of the reactants, the nature of the counter-anion, and the reaction conditions. Quinoline derivatives are well-documented to form stable complexes with these metals, and the ethylenediamine backbone is a classic chelating motif in coordination chemistry. researchgate.netatamanchemicals.com For instance, cobalt(II) is known to form numerous complexes with quinoline-based ligands, often displaying varied coordination numbers and geometries. nih.gov Similarly, nickel(II) and copper(II) readily form complexes with N-donor ligands, including multidentate amines containing quinoline moieties. researchgate.netrsc.orgnih.gov Zinc(II), with its d¹⁰ electronic configuration, also forms stable complexes, often serving as a structural reference for the other metal complexes. ajol.info
Structural Characterization of Coordination Complexes
The coordination geometry of the metal center in complexes of this compound is dictated by the electronic configuration of the metal ion, the steric bulk of the ligands, and the coordination number. Given that the ligand is a bidentate N,N'-donor, it can form complexes with different metal-to-ligand ratios (1:1, 1:2, 1:3), leading to various possible geometries.
Cobalt(II) (d⁷): Cobalt(II) complexes are known for their structural diversity. With a 1:1 or 1:2 metal-to-ligand ratio and the inclusion of solvent molecules or anions, four-coordinate (tetrahedral) or six-coordinate (octahedral) geometries are common. mdpi.comdoi.org A [CoL₂Cl₂] complex, for example, would likely adopt a distorted octahedral geometry.
Nickel(II) (d⁸): Nickel(II) can adopt square planar (typically low-spin, diamagnetic), tetrahedral (high-spin, paramagnetic), or octahedral (high-spin, paramagnetic) geometries. rsc.org With a bidentate ligand like this compound, a tris-chelate complex, [NiL₃]²⁺, would be octahedral. nih.gov A bis-chelate complex, [NiL₂]²⁺, could be square planar, particularly with strongly coordinating counter-ions.
Copper(II) (d⁹): Due to the Jahn-Teller effect, regular octahedral geometry is rare for copper(II) complexes. They typically exhibit distorted geometries, such as elongated octahedral or square pyramidal. Four-coordinate square planar complexes are also very common for Cu(II). nih.gov
Zinc(II) (d¹⁰): As a d¹⁰ ion, Zinc(II) does not have ligand field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. It most commonly forms four-coordinate tetrahedral or six-coordinate octahedral complexes. ajol.info
Table 1: Plausible Coordination Geometries for Metal Complexes of this compound
| Metal Ion | d-electron Count | Common Geometries | Example Complex Formula |
|---|---|---|---|
| Cobalt(II) | d⁷ | Distorted Octahedral, Tetrahedral | [CoL₂Cl₂], CoL₃₂ |
| Nickel(II) | d⁸ | Distorted Octahedral, Square Planar | NiL₃₂, [NiL₂]Cl₂ |
| Copper(II) | d⁹ | Distorted Octahedral, Square Pyramidal, Square Planar | [CuL₂(H₂O)₂]Cl₂, [CuLCl₂] |
Hydrogen Bonding: The primary amine (-NH₂) group of the ethylenediamine moiety is a potent hydrogen bond donor. These groups can form strong N-H···X hydrogen bonds, where X could be a counter-anion (e.g., Cl⁻, O from NO₃⁻ or ClO₄⁻) or a nitrogen or oxygen atom from an adjacent complex molecule. nih.gov
π-π Stacking: The aromatic quinoline ring is capable of engaging in π-π stacking interactions with adjacent quinoline rings. These interactions are crucial in the crystal engineering of aromatic ligand complexes and would likely lead to the formation of stacked columnar or layered structures.
C-H···π Interactions: The aliphatic C-H bonds of the ethylenediamine backbone and the aromatic C-H bonds of the quinoline ring can act as weak hydrogen bond donors, interacting with the π-system of nearby quinoline rings. researchgate.net
These combined interactions would result in robust three-dimensional networks, influencing the physical properties of the crystalline material, such as solubility and thermal stability.
Ligand Field Theory and Electronic Properties of Metal-Diamine Complexes
Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes by considering the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.org The this compound ligand, acting as a σ-donor through its two nitrogen atoms, will cause the five degenerate d-orbitals of the metal ion to split into different energy levels. The magnitude of this splitting (Δ) and the resulting electronic properties depend on the metal ion and the coordination geometry.
Cobalt(II) (d⁷): In an octahedral field, the d-orbitals split into t₂g and e_g sets. For high-spin Co(II), the electron configuration is (t₂g)⁵(e_g)². These complexes are paramagnetic and typically exhibit d-d electronic transitions in the visible region of the spectrum, giving them a characteristic color (often pink or blue). Tetrahedral Co(II) complexes are also common, intensely colored (blue), and paramagnetic with a (e)⁴(t₂)³ configuration.
Nickel(II) (d⁸): Octahedral Ni(II) complexes have a (t₂g)⁶(e_g)² configuration and are paramagnetic. They usually display three spin-allowed d-d transitions and are typically green or blue. Square planar Ni(II) complexes are often diamagnetic with a (d_xz, d_yz)⁴(d_xy)²(d_z²)²(d_x²-y²)⁰ configuration and are typically red, yellow, or brown.
Copper(II) (d⁹): With one unpaired electron, Cu(II) complexes are paramagnetic. In a distorted octahedral environment, the d⁹ configuration leads to a broad, often asymmetric, absorption band in the visible spectrum, usually resulting in blue or green colors.
Zinc(II) (d¹⁰): The d-orbitals are completely filled. Consequently, there are no d-d electronic transitions, and the complexes are colorless (unless the ligand itself is colored). They are also diamagnetic.
Table 2: Predicted Electronic Properties of Metal-Diamine Complexes
| Metal Ion | Geometry | d-Orbital Splitting | Magnetic Properties | Expected Color |
|---|---|---|---|---|
| Co(II) | Octahedral | t₂g < e_g | Paramagnetic | Pink/Violet |
| Co(II) | Tetrahedral | e < t₂ | Paramagnetic | Blue |
| Ni(II) | Octahedral | t₂g < e_g | Paramagnetic | Green/Blue |
| Ni(II) | Square Planar | d_xz,d_yz < d_z² < d_xy < d_x²-y² | Diamagnetic | Red/Yellow/Brown |
| Cu(II) | Distorted Octahedral | Complex splitting | Paramagnetic | Blue/Green |
Reactivity and Ligand Exchange Kinetics of Metal-Diamine Complexes in Solution
The reactivity of metal-diamine complexes in solution, particularly the kinetics of ligand exchange, is fundamental to their application in areas like catalysis and medicine. Ligand exchange involves the substitution of one ligand in the coordination sphere by another. The rates of these reactions are highly dependent on the central metal ion.
For first-row transition metals, the lability (rate of ligand exchange) generally follows the Irving-Williams series: Mn(II) > Fe(II) > Co(II) > Ni(II) < Cu(II) > Zn(II).
Mechanism: Ligand substitution reactions for octahedral complexes of Co(II), Ni(II), and Zn(II) typically proceed through a dissociative (D) or interchange dissociative (I_d) mechanism. This involves the initial breaking or weakening of a metal-ligand bond as the rate-determining step.
Copper(II) Complexes: Due to the Jahn-Teller distortion, Cu(II) complexes exhibit very fast ligand exchange rates, as the axial ligands are more weakly bound and can be substituted rapidly.
Nickel(II) Complexes: Ni(II) complexes are typically the most kinetically inert among this series (excluding the very labile Cu(II)), meaning their ligand exchange reactions are relatively slow.
The study of these kinetics often involves techniques like stopped-flow spectrophotometry or NMR spectroscopy, where the rate of change in the complex's concentration or its chemical environment is monitored over time. mdpi.comnih.gov
Computational Chemistry and Theoretical Investigations of 1 Quinolin 6 Yl Ethane 1,2 Diamine
Quantum Chemical Calculations: Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
No specific studies employing Density Functional Theory (DFT) to optimize the molecular geometry or analyze the electronic structure of 1-(Quinolin-6-yl)ethane-1,2-diamine have been identified. Such calculations would typically provide insights into bond lengths, bond angles, and dihedral angles, as well as electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps.
Conformational Analysis and Potential Energy Surface Mapping
Detailed conformational analysis and potential energy surface mapping for this compound are not available in the current body of scientific literature. This type of study would be crucial for understanding the molecule's flexibility, preferred three-dimensional structures, and the energy barriers between different conformational states.
Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Bonding Characteristics
There are no published Natural Bond Orbital (NBO) analyses for this compound. NBO analysis is a powerful tool for dissecting the electronic structure of a molecule, providing a detailed picture of charge distribution, orbital interactions, and the nature of chemical bonds beyond simple Lewis structures.
Molecular Docking Simulations to Elucidate Ligand-Target Recognition and Binding Interactions
While molecular docking is a common technique applied to quinoline (B57606) derivatives to explore their potential as therapeutic agents, no specific docking studies featuring this compound as the ligand have been found. Such simulations are instrumental in predicting the binding affinity and mode of interaction of a small molecule with a biological target, such as a protein or enzyme.
Theoretical Studies of Reaction Pathways and Mechanisms for Synthesis and Derivatization
A search for theoretical studies on the reaction pathways and mechanisms for the synthesis or derivatization of this compound yielded no results. These computational investigations would help in understanding the energetics and feasibility of different synthetic routes and in optimizing reaction conditions.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, UV-Vis absorption profiles)
No computationally predicted spectroscopic data, such as NMR chemical shifts or UV-Vis absorption profiles, for this compound are available. These theoretical predictions, when correlated with experimental spectra, can provide a high level of confidence in the structural elucidation of a compound.
Future Research Directions and Unexplored Avenues for 1 Quinolin 6 Yl Ethane 1,2 Diamine
Development of Novel and Sustainable Synthetic Routes for Scalable Production
Key areas for exploration include:
One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent waste, energy consumption, and purification efforts. nih.govresearchgate.net
Green Catalysis: Investigating the use of reusable, environmentally benign catalysts like polymer-supported sulphonic acids or p-toluenesulfonic acid. researchgate.netasianpubs.org This moves away from stoichiometric, often toxic, reagents.
Alternative Energy Sources: Employing microwave or ultrasound irradiation to accelerate reaction times and improve energy efficiency compared to conventional heating. nih.gov
Flow Chemistry: For scalable production, transitioning from batch processing to continuous flow systems can offer superior control over reaction parameters, improved safety, and higher throughput.
Sustainable Solvents: Prioritizing the use of greener solvents such as ethanol (B145695) or water to minimize environmental impact. researchgate.net
A prospective green synthesis could involve the Friedländer annulation of 2-aminoacetophenone (B1585202) with a suitable carbonyl compound under green catalytic conditions, followed by a streamlined reductive amination or another efficient C-N bond-forming reaction to install the ethane-1,2-diamine moiety.
Rational Design of Derivatized Ligands for Highly Specific Metal Coordination and Catalytic Applications
The 1-(Quinolin-6-yl)ethane-1,2-diamine structure is an excellent starting point for a versatile ligand. The two nitrogen atoms of the diamine chain and the nitrogen atom of the quinoline (B57606) ring can act as a tridentate donor set for coordinating with various transition metals. dntb.gov.ua The development of quinoline-based metal complexes is a burgeoning field, with applications in catalysis and medicine. cumbria.ac.ukcolab.wsnih.gov
Future work should focus on the rational design of derivatives to fine-tune the ligand's properties for specific applications. This involves strategic structural modifications to control the steric and electronic environment around a coordinated metal center. researchgate.net
Table 1: Proposed Derivatization Strategies for this compound
| Modification Site | Proposed Substituents | Desired Effect on Metal Complex | Potential Application |
| Quinoline Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | Increase electron density on quinoline N, strengthening metal-ligand bond. | Enhancing catalytic turnover frequency. |
| Electron-withdrawing groups (e.g., -Cl, -CF₃) | Decrease electron density on quinoline N, potentially stabilizing higher oxidation states of the metal. researchgate.net | Oxidative catalysis, redox-active materials. | |
| Diamine Backbone | Alkyl or aryl groups on N atoms | Increase steric bulk to create a specific chiral pocket around the metal center. | Asymmetric catalysis. |
| Diamine Functionalization | Reaction with aldehydes/ketones | Formation of Schiff base derivatives, creating a more rigid and conjugated ligand system. nih.govckthakurcollege.net | Fine-tuning electronic properties, creating novel sensors. |
By creating a library of these rationally designed ligands, researchers can systematically investigate how structural changes affect metal coordination and subsequent catalytic activity or material properties.
Advanced in vitro Mechanistic Studies Using High-Throughput Screening and Omics Technologies
While preliminary studies suggest potential biological activities for quinoline derivatives, including antimicrobial and anti-inflammatory effects, the precise molecular mechanisms of this compound remain largely uncharacterized. smolecule.comresearchgate.net Future research must move beyond preliminary assays to detailed mechanistic investigations using state-of-the-art technologies.
High-Throughput Screening (HTS) offers a powerful approach to rapidly evaluate the biological potential of this compound and its derivatives. youtube.comyoutube.com An HTS campaign would involve testing a chemical library against a vast array of biological targets, such as enzymes (e.g., kinases, proteases) and cellular models of disease. youtube.comnih.govnih.gov This can quickly identify potential therapeutic areas and specific protein targets. nih.gov
Following a successful HTS "hit," Omics technologies can provide an unbiased, system-wide view of the compound's effect on biological systems:
Transcriptomics (RNA-Seq): Reveals changes in gene expression in cells treated with the compound, identifying affected signaling pathways.
Proteomics: Measures changes in protein levels and post-translational modifications, offering a direct look at the functional consequences of the compound's activity.
Metabolomics: Analyzes changes in small-molecule metabolites, providing a snapshot of the compound's impact on cellular metabolism.
Table 2: Hypothetical Workflow for Mechanistic Studies
| Step | Technology | Objective | Expected Outcome |
| 1. Primary Screen | High-Throughput Screening (HTS) | Test a library of derivatives against hundreds of cancer cell lines. | Identify compounds with potent anti-proliferative activity against specific cancer subtypes. |
| 2. Target Deconvolution | Proteomics (e.g., Thermal Proteome Profiling) | Identify the direct protein target(s) of the active compound within the cancer cells. | A list of candidate protein binders responsible for the compound's efficacy. |
| 3. Pathway Analysis | Transcriptomics (RNA-Seq) | Analyze global changes in gene expression after compound treatment. | Elucidation of the biological pathways (e.g., apoptosis, cell cycle arrest) modulated by the compound. |
| 4. Mechanistic Validation | Targeted biochemical and cell-based assays | Confirm the interaction with the identified target and its role in the observed phenotype. | Validation of the compound's mechanism of action. |
This integrated approach would provide a comprehensive understanding of the compound's bioactivity, paving the way for targeted therapeutic development.
Application of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Prediction
The synthesis and testing of every possible derivative of this compound is impractical. Artificial intelligence (AI) and machine learning (ML) offer a transformative approach to navigate this vast chemical space efficiently. nih.gov Specifically, Quantitative Structure-Activity Relationship (QSAR) modeling can learn the complex connection between a molecule's structure and its biological activity. researchgate.netyoutube.com
Data Generation: A diverse set of 50-100 derivatives of this compound would be synthesized and tested for a specific biological activity (e.g., kinase inhibition).
Model Training: The chemical structures (represented as molecular descriptors) and their corresponding activities would be used to train an ML model, such as a deep neural network or random forest algorithm. nih.gov The model learns the structural features that are critical for activity.
Virtual Screening: The trained model is then used to predict the activity of thousands or millions of virtual (unsynthesized) derivatives.
Prioritization and Synthesis: The AI model ranks the virtual compounds, and chemists then synthesize only the top-predicted candidates for laboratory testing.
This iterative process, where the results of new experiments are fed back into the model to improve it, can dramatically accelerate the discovery of potent and selective compounds while minimizing resource expenditure. nih.govarxiv.org
Exploration of New Catalytic and Material Science Applications for Metal Complexes of this compound
The ability of this compound and its derivatives to form stable complexes with transition metals opens up significant opportunities in catalysis and material science. cumbria.ac.ukcolab.wsresearchgate.net
Unexplored Catalytic Applications:
Asymmetric Catalysis: By using an enantiomerically pure (chiral) version of the ligand, it may be possible to create metal complexes that catalyze reactions with high stereoselectivity, a crucial requirement in pharmaceutical synthesis.
C-H Functionalization: Transition metal-catalyzed C-H functionalization is a powerful tool for building complex molecules. acs.org Complexes of this ligand could be explored as novel catalysts for site-selective C-H activation on the quinoline ring or other substrates.
Biomimetic Oxidation: Copper complexes of quinoline derivatives have been shown to mimic the activity of catechol oxidase enzymes. mdpi.com This suggests that Cu(II) complexes of this compound could be investigated as catalysts for selective oxidation reactions.
Novel Material Science Applications:
Coordination Polymers and MOFs: The ligand's multiple coordination sites make it an ideal building block for creating extended one-, two-, or three-dimensional networks with metal ions. These materials, known as coordination polymers or metal-organic frameworks (MOFs), could be designed to have porous structures for gas storage, separation, or heterogeneous catalysis.
Luminescent Materials: Many metal complexes incorporating aromatic heterocyclic ligands exhibit fluorescence or phosphorescence. researchgate.net Complexes with d¹⁰ metals like Zn(II) or Cd(II) could be developed as novel luminescent materials for applications in chemical sensing, bioimaging, or organic light-emitting diodes (OLEDs).
Antimicrobial Materials: Given the known antimicrobial properties of many quinoline compounds, metal complexes of this compound could be incorporated into polymers or coated onto surfaces to create materials that resist microbial growth. nih.govresearchgate.net
Q & A
Q. Structure-activity relationships (SARs) :
- Quinoline substitution : Electron-withdrawing groups (e.g., Cl) enhance DNA intercalation .
- Ethylene-diamine flexibility : Rigid substituents (e.g., adamantyl) reduce cytotoxicity but improve selectivity .
In coordination chemistry, how does this compound act as a ligand, and what are the implications of its denticity on metal complex stability?
Advanced Research Question
The compound acts as a bidentate ligand , coordinating via the two amine groups:
Q. Applications :
- Catalysis : Ru/Os complexes show redox activity in organic transformations .
- Anticancer agents : Metal coordination amplifies cytotoxicity (e.g., Ru-p-cymene complexes in ).
How do researchers design experiments to optimize the synthesis yield of this compound derivatives?
Advanced Research Question
Experimental design strategies :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, stoichiometry) to maximize yield .
- Catalyst screening : Test NaCNBH₃ vs. other reductants for reductive alkylation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of quinoline precursors .
Q. Case study :
- Yield improvement : Substituting diethyl oxalate with oxalic acid increased piperazine-2,3-dione yields from 24% to 52% .
What analytical approaches are employed to assess the purity and stability of this compound under varying storage conditions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
